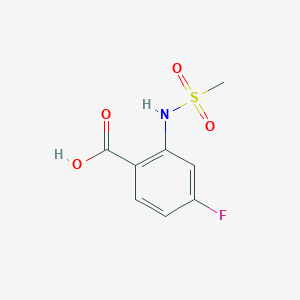

4-Fluoro-2-(methylsulfonamido)benzoic acid

Übersicht

Beschreibung

4-Fluoro-2-(methylsulfonamido)benzoic acid is a chemical compound with the molecular formula C8H8FNO4S and a molecular weight of 233.22 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of a fluorine atom, a methanesulfonamide group, and a benzoic acid moiety, which contribute to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-Fluoro-2-(methylsulfonamido)benzoic acid typically involves the introduction of a fluorine atom and a methanesulfonamide group onto a benzoic acid derivative. The specific synthetic routes and reaction conditions can vary, but common methods include:

Fluorination: Introduction of the fluorine atom onto the aromatic ring of a benzoic acid derivative.

Sulfonamidation: Introduction of the methanesulfonamide group through a sulfonamidation reaction.

Analyse Chemischer Reaktionen

Substitution Reactions

The fluorine atom at the para-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Hydroxylation : Reaction with aqueous NaOH at elevated temperatures (80–100°C) replaces fluorine with a hydroxyl group, yielding 4-hydroxy-2-(methylsulfonamido)benzoic acid .

-

Amination : Treatment with ammonia in the presence of Cu(I) catalysts produces 4-amino derivatives .

Reaction Conditions Table

Esterification and Amide Formation

The carboxylic acid group participates in esterification and amide coupling:

-

Esterification : Reacts with methanol under acidic (H₂SO₄) or coupling agents (DCC/DMAP) to form methyl esters .

-

Amide Synthesis : Condensation with primary amines (e.g., benzylamine) using HATU or EDCl generates sulfonamido-linked amides .

Key Observations

-

Esterification proceeds efficiently in ethanol with H₂SO₄ (85% conversion) .

-

Amide formation requires activation of the carboxylic acid, with HATU showing superior efficiency over EDCl .

Oxidation and Reduction

The sulfonamido group remains stable under mild oxidative conditions but undergoes reduction in the presence of strong agents:

Cross-Coupling Reactions

The fluorine atom and sulfonamido group enable participation in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl products .

Example Reaction

4-Fluoro-2-(methylsulfonamido)benzoic acid + PhB(OH)₂ → 4-phenyl-2-(methylsulfonamido)benzoic acid

Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 12h .

Acid-Base Reactivity

The compound exhibits pH-dependent behavior:

-

Deprotonation : The carboxylic acid (pKa ~2.8) and sulfonamido (pKa ~10.2) groups deprotonate in basic media, enabling salt formation .

-

Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO) and insoluble in non-polar solvents .

Structural Influences on Reactivity

-

Conformational Effects : The ortho-sulfonamido group induces steric hindrance, slowing NAS at the para-fluorine .

-

Hydrogen Bonding : Intramolecular H-bonding between the sulfonamido and carboxylic acid groups stabilizes planar conformers, affecting reaction pathways .

Comparative Reactivity with Analogues

| Compound | Fluorine Position | Sulfonamido Group Reactivity | Key Difference |

|---|---|---|---|

| 5-Fluoro-2-(methylsulfonamido)BA | meta | Higher NAS activity | Reduced steric hindrance at meta |

| 2-Fluoro-4-(methylsulfonamido)BA | ortho | Lower thermal stability | Enhanced intramolecular H-bonding |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Fluoro-2-(methylsulfonamido)benzoic acid is being explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, particularly against resistant strains of bacteria .

- Antiviral Research: The compound's structural features allow it to be investigated as a potential inhibitor of viral entry mechanisms, similar to other benzoic acid derivatives that have shown efficacy against viruses like Ebola and Marburg .

Organic Synthesis

This compound serves as an important building block in organic synthesis:

- Synthesis of Complex Molecules: It can be utilized in the synthesis of more complex organic molecules through various reactions such as nucleophilic substitution and coupling reactions .

- Intermediate in Chemical Reactions: Its unique structure allows it to act as an intermediate in the production of pharmaceuticals and agrochemicals, facilitating the development of new chemical entities .

Biochemical Probes

This compound is being investigated for its role as a biochemical probe:

- Binding Affinity Studies: Research is ongoing to determine its binding affinities with specific enzymes or receptors, which could lead to insights into its mechanism of action and potential therapeutic uses .

- In Vivo Studies: Initial studies indicate that compounds derived from this structure may have favorable pharmacokinetic properties, making them suitable for further development .

Case Study 1: Antimicrobial Evaluation

A study focused on synthesizing derivatives of 4-fluorobenzoic acid evaluated their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting that modifications to the methylsulfonamido group could enhance efficacy against resistant strains .

Case Study 2: Antiviral Potential

Research on 4-(aminomethyl)benzamide derivatives highlighted their effectiveness as inhibitors against Ebola and Marburg viruses. While this study did not directly involve this compound, it emphasizes the potential of structurally related compounds in antiviral drug development .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-(methylsulfonamido)benzoic acid is not well-documented. it is known that sulfonamide groups can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The fluorine atom can also influence the compound’s reactivity and interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-2-(methylsulfonamido)benzoic acid can be compared with other similar compounds, such as:

4-Fluorobenzoic Acid: Lacks the methanesulfonamide group, making it less versatile in certain chemical reactions.

2-Methanesulfonamidobenzoic Acid: Lacks the fluorine atom, which can affect its reactivity and biological activity.

4-Fluoro-2-methylbenzoic Acid: Contains a methyl group instead of a methanesulfonamide group, leading to different chemical properties and applications.

These comparisons highlight the unique combination of the fluorine atom and methanesulfonamide group in this compound, which contribute to its distinct chemical and biological properties.

Biologische Aktivität

4-Fluoro-2-(methylsulfonamido)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : CHFNOS

- Molecular Weight : 221.21 g/mol

The compound features a fluorine atom at the para position and a methylsulfonamide group at the ortho position relative to the carboxylic acid. This unique structure contributes to its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including those involved in metabolic pathways related to inflammation and cancer.

- Anti-inflammatory Properties : Studies suggest that this compound can reduce inflammatory responses, potentially benefiting conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Activity : Preliminary investigations indicate that it exhibits antimicrobial properties against certain bacterial strains.

Case Studies

- Anti-inflammatory Effects

- Antimicrobial Activity

- Enzyme Inhibition Studies

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-fluoro-2-(methanesulfonamido)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-15(13,14)10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGMSNABOSDFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170107-84-3 | |

| Record name | 4-fluoro-2-methanesulfonamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.